molecular formula C5H7N3O B1207896 4-Amino-2-methoxypyrimidine CAS No. 3289-47-2

4-Amino-2-methoxypyrimidine

Cat. No.: B1207896
CAS No.: 3289-47-2
M. Wt: 125.13 g/mol
InChI Key: DHYLZDVDOQLEAQ-UHFFFAOYSA-N
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Description

2-O-Methylcytosine: is a modified nucleoside derived from cytosine, where a methoxy group replaces the hydrogen atom at the 2’ position of the ribose moiety. This modification is commonly found in RNA molecules and plays a significant role in various biological processes .

Scientific Research Applications

Safety and Hazards

4-Amino-2-methoxypyrimidine may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is classified under Acute Tox. 4 Oral - Eye Irrit. 2 according to the GHS classification .

Relevant Papers There are several papers related to this compound . These papers could provide more detailed information about the compound.

Biochemical Analysis

Biochemical Properties

4-Amino-2-methoxypyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with pyrimidine salvage enzymes, which are crucial for nucleotide metabolism. These interactions often involve hydrogen bonding and van der Waals forces, facilitating the compound’s integration into metabolic pathways .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain kinases and transcription factors, leading to changes in gene expression profiles. Additionally, it impacts cellular metabolism by altering the flux through pyrimidine biosynthesis and degradation pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context. For instance, it may inhibit pyrimidine biosynthesis enzymes, reducing the availability of nucleotides for DNA and RNA synthesis. This inhibition can lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under standard storage conditions but may degrade under extreme pH or temperature conditions. Long-term exposure to this compound can lead to sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may enhance cellular function by providing a necessary precursor for nucleotide synthesis. At high doses, it can exhibit toxic effects, such as inhibiting critical enzymes and disrupting cellular homeostasis. These adverse effects highlight the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, including pyrimidine biosynthesis and salvage pathways. It interacts with enzymes such as dihydroorotate dehydrogenase and orotate phosphoribosyltransferase, influencing the levels of pyrimidine nucleotides. These interactions can affect metabolic flux and the overall balance of nucleotide pools within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate its uptake into cells, where it can accumulate in specific compartments. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for cellular membranes .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is often found in the cytoplasm and nucleus, where it can interact with enzymes involved in nucleotide metabolism. Targeting signals and post-translational modifications may direct the compound to specific organelles, enhancing its efficacy in biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-O-Methylcytosine can be synthesized through several methods. One common approach involves the methylation of cytosine using methyl iodide in the presence of a base such as sodium hydride. The reaction typically occurs in an anhydrous solvent like dimethyl sulfoxide .

Industrial Production Methods: Industrial production of 2-O-Methylcytosine often involves large-scale methylation reactions using optimized conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-O-Methylcytosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 2-O-Methylcytosine is unique due to its specific modification at the 2’ position, which significantly impacts RNA stability and function. Unlike 5-Methylcytosine, which primarily affects DNA, 2-O-Methylcytosine is predominantly found in RNA and plays a crucial role in post-transcriptional regulation .

Properties

IUPAC Name

2-methoxypyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-9-5-7-3-2-4(6)8-5/h2-3H,1H3,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHYLZDVDOQLEAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30186543
Record name 4-Amino-2-methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30186543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-O-Methylcytosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004339
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

3289-47-2
Record name 2-O-Methylcytosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3289-47-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4-Amino-2-methoxypyrimidine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-2-methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30186543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-2-methoxypyrimidine
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Record name 2-O-Methylcytosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004339
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

The solution of 2-chloropyrimidin-4-amine (1 mmol) and sodium methoxide (1.5 mmol) in 10 ml methanol was refluxed for 2 h, after removing of solvent, the residue was dissolved in CH2Cl2 and washed with water, dried over anhydrous NaSO4, concentrated in vacuo to give 2-methoxypyrimidin-4-amine.
Quantity
1 mmol
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
1.5 mmol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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